molecular formula C14H19FN4O3 B6449244 6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549032-25-7

6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B6449244
CAS RN: 2549032-25-7
M. Wt: 310.32 g/mol
InChI Key: WAEXTJAKVVZXDJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms and a carbonyl group. Attached to this core are a cyclopropyl group, a fluorine atom, and a piperazine ring, which is itself substituted with a methoxyacetyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it’s likely that it could be synthesized through a series of steps involving the formation of the pyrimidinone core, followed by the addition of the various substituents. The piperazine ring could be formed through a cyclization reaction, and the methoxyacetyl group could be added through an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the carbonyl group in the pyrimidinone ring would introduce polarity into the molecule, and the piperazine ring would likely adopt a chair conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

Scientific Research Applications

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O3/c1-22-8-10(20)18-4-6-19(7-5-18)14-16-12(9-2-3-9)11(15)13(21)17-14/h9H,2-8H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXTJAKVVZXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-1H-pyrimidin-6-one

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